molecular formula C18H20N2O B5319983 N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No.: B5319983
M. Wt: 280.4 g/mol
InChI Key: IHAHRJSERWBPDG-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-12-15-6-2-1-3-7-15)14-20-11-10-16-8-4-5-9-17(16)13-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAHRJSERWBPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide typically involves the reaction of benzylamine with 3,4-dihydroisoquinoline-2(1H)-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme can be represented as follows:

Benzylamine+3,4-dihydroisoquinoline-2(1H)-oneAcetic Anhydride, RefluxThis compound\text{Benzylamine} + \text{3,4-dihydroisoquinoline-2(1H)-one} \xrightarrow{\text{Acetic Anhydride, Reflux}} \text{this compound} Benzylamine+3,4-dihydroisoquinoline-2(1H)-oneAcetic Anhydride, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dihydro-2-quinolinyl)acetamide
  • N-benzyl-2-(3,4-dihydro-2-quinazolinyl)acetamide

Uniqueness

N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications, making it a valuable compound for further research and development.

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